

# The Discovery and Isolation of Lyciumamide B from Lycium barbarum: A Technical Guide

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Compound of Interest		
Compound Name:	Lyciumamide B	
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#### **Abstract**

**Lyciumamide B**, a phenolic amide dimer, is a constituent of the fruit of Lycium barbarum, a plant with a long history of use in traditional medicine. Initially isolated and characterized in 2015, subsequent research has led to a revision of its chemical structure. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of **Lyciumamide B**, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development. The guide incorporates the most current understanding of the compound's structure and summarizes the key methodologies employed in its initial isolation.

## Introduction

The fruit of Lycium barbarum, commonly known as goji berry, is a well-regarded medicinal plant in many Asian countries. Its traditional uses have spurred significant scientific interest in its chemical constituents and their pharmacological activities. Among the diverse array of compounds isolated from L. barbarum are phenolic amides, which have demonstrated a range of biological effects, including antioxidant and immunomodulatory properties.[1][2]

In 2015, a research group led by Gao et al. reported the discovery of three new phenolic amide dimers, named lyciumamides A, B, and C, from the fruits of L. barbarum.[3] Their work, published in the Journal of Agricultural and Food Chemistry, described an activity-guided



isolation process that led to the identification of these novel compounds. However, subsequent independent analysis by another research team has led to a revision of the originally proposed structures of the lyciumamides.[4] This guide will detail the original discovery and isolation process while also presenting the currently accepted chemical structure of **Lyciumamide B**.

## **Discovery and Initial Characterization**

The discovery of **Lyciumamide B** was the result of a systematic, activity-guided fractionation of an ethanolic extract of dried L. barbarum fruits.[3] The researchers utilized antioxidant assays to direct the separation process, ultimately leading to the isolation of the bioactive phenolic amide constituents.[3]

#### **Plant Material**

Dried fruits of Lycium barbarum were used as the starting material for the isolation of Lyciumamide B.[4]

## Initial Structural Elucidation (Gao et al., 2015)

The initial structural characterization of **Lyciumamide B** by Gao et al. was based on spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Based on their analysis, they proposed a novel chemical structure for **Lyciumamide B**.[3]

### Structural Revision

Subsequent research by Zadelhoff et al. and another independent group re-evaluated the spectroscopic data for the lyciumamides.[4] Their findings indicated that the original structural assignments were incorrect. The revised and currently accepted structure for **Lyciumamide B** is that of a known compound, Grossamide.[4] This highlights the critical importance of rigorous and reproducible structural elucidation in natural product chemistry.

## **Experimental Protocols**

The following sections provide a detailed description of the experimental procedures adapted from the original discovery and isolation of **Lyciumamide B**.



#### **Extraction**

The dried and powdered fruits of Lycium barbarum (5 kg) were subjected to extraction with 75% ethanol (3 x 25 L) under reflux. The combined extracts were then concentrated under reduced pressure to yield a crude extract (1.2 kg).

#### **Fractionation**

The crude extract was suspended in water and partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction (120 g), which exhibited the most significant antioxidant activity, was selected for further purification.

## **Isolation of Lyciumamide B**

The ethyl acetate fraction was subjected to a multi-step chromatographic purification process:

- Silica Gel Column Chromatography: The ethyl acetate fraction was applied to a silica gel column and eluted with a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to yield seven fractions (Fr. 1-7).
- Sephadex LH-20 Column Chromatography: Fraction 4 (15 g) was further purified on a Sephadex LH-20 column using a chloroform-methanol (1:1, v/v) solvent system to afford five sub-fractions (Fr. 4a-4e).
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fraction 4c was subjected to preparative HPLC on an ODS column with a mobile phase of methanol-water (45:55, v/v) to yield **Lyciumamide B** (12 mg).

## **Quantitative Data**

The following tables summarize the key quantitative data for **Lyciumamide B**.

## Table 1: Physicochemical and Spectroscopic Data for Lyciumamide B (Grossamide)



Property	Value
Molecular Formula	C36H36N2O8
Molecular Weight	624.7 g/mol
Appearance	White powder
HR-ESI-MS [M+H]+	m/z 625.2548 (Calcd. for C36H37N2O8, 625.2544)

Table 2: ¹H NMR Spectroscopic Data for Lyciumamide B (Grossamide) in CD₃OD (500 MHz)



Position	δΗ (ppm), mult. (J in Hz)
2	7.12 (1H, d, J = 1.9 Hz)
5	6.80 (1H, d, J = 8.1 Hz)
6	6.98 (1H, dd, J = 8.1, 1.9 Hz)
7	7.58 (1H, d, J = 15.8 Hz)
8	6.52 (1H, d, J = 15.8 Hz)
2'	7.04 (1H, d, J = 1.9 Hz)
5'	6.77 (1H, d, J = 8.1 Hz)
6'	6.90 (1H, dd, J = 8.1, 1.9 Hz)
7'	4.90 (1H, d, J = 8.5 Hz)
8'	3.65 (1H, m)
11, 11'	3.50 (2H, t, J = 7.3 Hz), 3.48 (2H, t, J = 7.3 Hz)
12, 12'	2.80 (2H, t, J = 7.3 Hz), 2.78 (2H, t, J = 7.3 Hz)
14, 14'	7.08 (2H, d, J = 8.5 Hz), 7.06 (2H, d, J = 8.5 Hz)
15, 15'	6.72 (2H, d, J = 8.5 Hz), 6.70 (2H, d, J = 8.5 Hz)
OMe-3	3.89 (3H, s)
OMe-3'	3.88 (3H, s)

Table 3: ¹³C NMR Spectroscopic Data for Lyciumamide B (Grossamide) in CD₃OD (125 MHz)





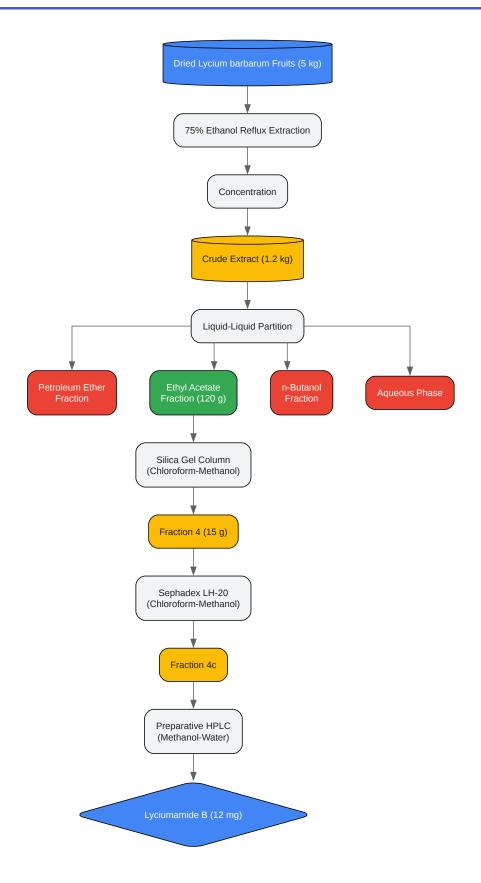
Position	δC (ppm)
1	128.0
2	111.8
3	149.2
4	150.8
5	116.5
6	123.4
7	142.0
8	119.8
9	169.2
1'	129.2
2'	114.8
3'	149.0
4'	147.2
5'	116.4
6'	121.2
7'	88.6
8'	55.4
9'	175.1
10, 10'	131.5, 131.4
11, 11'	42.6, 42.5
12, 12'	36.0, 35.9
13, 13'	157.2, 157.1
14, 14'	130.8, 130.7



15, 15'	116.8, 116.7
OMe-3	56.8
OMe-3'	56.7

## Visualizations Experimental Workflow





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Caption: Isolation workflow for **Lyciumamide B** from Lycium barbarum.



### Conclusion

The discovery and isolation of **Lyciumamide B** from Lycium barbarum exemplify a classic natural product chemistry workflow, employing activity-guided fractionation and a suite of chromatographic and spectroscopic techniques. The subsequent structural revision of this compound underscores the dynamic nature of scientific inquiry and the importance of ongoing research to refine our understanding of natural products. This guide provides researchers with the fundamental experimental details and data associated with the isolation of **Lyciumamide B**, serving as a valuable resource for future investigations into its biological activities and potential therapeutic applications.

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